N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
Description
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide is a compound belonging to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Properties
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-3-4-11-27-21-17(13-15-12-14(2)9-10-19(15)24-21)20(26-27)25-22(28)16-7-5-6-8-18(16)23/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTLPGJQRAMJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366462 | |
| Record name | N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5304-54-1 | |
| Record name | N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological systems and potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other quinolinyl-pyrazoles, such as:
- N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
- N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide
These compounds share structural similarities but may differ in their pharmacological properties and applications, highlighting the uniqueness of N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
